1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride
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Overview
Description
1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H17N3O·2HCl and a molecular weight of 304.22 g/mol. This compound is characterized by its methoxy group, pyrazolylmethyl group, and amine functionality, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde: This involves a reductive amination reaction where the benzaldehyde is reacted with an amine under reducing conditions to form the target compound.
Starting from 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid: This involves converting the carboxylic acid to an amine through a series of reactions including reduction and subsequent reactions to introduce the amine group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination reactions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The reaction is carried out in a controlled environment to manage the exothermic nature of the process and to ensure the safety of the operators.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group, to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be performed on the amine group to produce secondary or tertiary amines.
Substitution: The pyrazolylmethyl group can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde or ketone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrazolylmethyl compounds.
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application, but generally involves binding to the active site of the target molecule, leading to modulation of its activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde: Similar in structure but lacks the amine group, making it less reactive in certain chemical reactions.
4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid: Contains a carboxylic acid group instead of an amine, leading to different reactivity and applications.
Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: A more complex derivative with potential antiviral activity.
These compounds share the methoxy and pyrazolylmethyl groups but differ in their functional groups, leading to unique properties and applications.
Properties
IUPAC Name |
1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.2ClH/c1-10(14)11-4-5-13(17-2)12(8-11)9-16-7-3-6-15-16;;/h3-8,10H,9,14H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBNVALVMYBGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)CN2C=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-39-0 |
Source
|
Record name | 1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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